molecular formula C12H10ClN3O2S B3002284 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-77-6

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B3002284
CAS No.: 866013-77-6
M. Wt: 295.74
InChI Key: ZGVRXKJJERXHFN-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS: 866013-77-6) is a halogenated benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-oxopropyl group and a meta-chlorinated benzamide moiety. Its molecular formula is C₁₂H₁₀ClN₃O₂S, with a molecular weight of 295.74 g/mol .

Properties

IUPAC Name

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c1-7(17)5-10-14-12(19-16-10)15-11(18)8-3-2-4-9(13)6-8/h2-4,6H,5H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVRXKJJERXHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(2-oxopropyl)-1,2,4-thiadiazole-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including inhibition of specific enzymes and modulation of cell signaling pathways. A study demonstrated that derivatives of thiadiazole compounds can effectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates.

Antimicrobial Properties

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains makes it a candidate for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Pesticide Development

The compound's unique chemical structure suggests potential use in developing new pesticides. Its ability to inhibit specific biological targets can be exploited to create effective herbicides or insecticides. Studies have indicated that similar compounds can disrupt the growth of pests while being less harmful to beneficial organisms.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Case Studies

  • Anticancer Research : A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers compared to control groups.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Chlorine Isomers

The position of the chlorine substituent on the benzamide ring significantly influences physicochemical properties and biological activity:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Availability Key Notes
3-Chloro -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Meta C₁₂H₁₀ClN₃O₂S 295.74 Discontinued Studied for therapeutic potential; discontinued due to supply constraints .
4-Chloro -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Para C₁₂H₁₀ClN₃O₂S 295.74 Commercially available (BG15938) Used in chemical research; para-substitution may enhance stability or binding .
2-Chloro -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Ortho C₁₂H₁₀ClN₃O₂S 295.74 Limited data PubChem entry exists, but synthesis and applications remain underexplored .

Key Findings :

  • The para-chloro isomer (4-chloro) is more readily available, suggesting it may be preferred in synthetic workflows or exhibit favorable stability.
  • The meta-chloro variant (target compound) is discontinued, possibly due to challenges in synthesis or shifts in research focus toward alternative analogs.

Halogen-Substituted Analogs

Replacing chlorine with fluorine alters electronic properties and steric effects:

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) Availability Notes
3-Fluoro -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide F C₁₂H₁₀FN₃O₂S 279.29 Discontinued Higher electronegativity may improve binding interactions; 98% purity reported .

Key Findings :

  • Fluorine’s smaller atomic radius and stronger electronegativity could enhance target engagement in biological systems compared to chlorine.

Substituent Variations on the Benzamide Ring

Altering the benzamide substituent to alkyl or aryl groups impacts lipophilicity and steric bulk:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Availability Notes
4-tert-Butyl -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide tert-Butyl (para) C₁₅H₁₈N₃O₂S 308.39 Available Increased lipophilicity may enhance membrane permeability .
4-Methyl -N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Methyl (para) C₁₃H₁₂N₃O₂S 275.32 Available Smaller substituent reduces steric hindrance, potentially improving solubility .

Key Findings :

  • tert-Butyl groups increase molecular weight and lipophilicity, which could improve pharmacokinetic properties like half-life.
  • Methyl substituents offer a balance between steric effects and solubility, making them advantageous for in vitro assays.

Core Structural Modifications

Replacing the benzamide with heterocyclic systems diversifies activity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Notes
2-(3,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]oxazole-4-carboxamide (M17-A2) Oxazole C₁₈H₁₈N₃O₄S 372.10 Synthesized for prostate cancer research; dichlorophenyl group enhances activity .

Key Findings :

  • The 3,4-dichlorophenyl substituent may contribute to enhanced anti-cancer activity compared to monosubstituted benzamides .

Biological Activity

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound characterized by its unique structure comprising a benzamide group and a thiadiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C12H10ClN3O2S
  • Molecular Weight : 295.74 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, derivatives of thiadiazole compounds have been shown to possess significant anticancer properties by inducing apoptosis in cancer cells through various pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Cytotoxic Effects : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The IC50 values for these compounds ranged from 4.27 µg/mL to higher concentrations depending on the specific structural modifications .
Cell Line IC50 Value (µg/mL) Reference
A549Varies
SK-MEL-24.27
SK-OV-3Varies

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

Anti-Tuberculosis Activity

A review highlighted that certain thiadiazole derivatives displayed potent anti-tubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound's effectiveness was attributed to its ability to inhibit key metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the thiadiazole ring and the benzamide moiety can significantly affect the potency and selectivity of the compound against various biological targets.

Case Studies

  • Study on Anticancer Properties : In a comparative study involving several thiadiazole derivatives, it was found that modifications on the C-5 phenyl ring significantly influenced cytotoxic activity. Compounds with electron-withdrawing groups showed enhanced activity against prostate cancer cell lines compared to those with electron-donating groups .
  • Anti-Tuberculosis Evaluation : A specific derivative demonstrated an EC50 value of 0.072 μM against Mycobacterium tuberculosis, indicating strong inhibitory effects on bacterial growth .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, and how can reaction progress be monitored?

The compound can be synthesized via condensation reactions between substituted thiadiazole amines and acyl chlorides. A typical method involves refluxing 1,3,4-thiadiazol-5-amine derivatives with chloroacetyl chloride in triethylamine, followed by TLC monitoring (hexane:ethyl acetate as mobile phase). Post-reaction, the product is cooled, filtered, and recrystallized using solvents like pet-ether or DMSO/water mixtures to improve purity .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze peaks for the benzamide (aromatic protons), thiadiazole (N–H stretch), and 2-oxopropyl (ketone carbonyl) groups.
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) and crystal packing, as seen in analogous thiadiazole derivatives .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the expected molecular formula.

Q. What purification strategies are effective for removing byproducts in thiadiazole-based syntheses?

Recrystallization using solvent pairs like DMSO/water or pet-ether is effective for isolating the target compound. Column chromatography (silica gel, gradient elution with chloroform/methanol) can resolve structurally similar byproducts. Adjusting pH during precipitation (e.g., ammonia solution) also aids in removing acidic impurities .

Q. How does the presence of the 2-oxopropyl group influence the compound’s solubility and reactivity?

The 2-oxopropyl substituent enhances solubility in polar aprotic solvents (e.g., DMSO) due to its ketone group. This moiety is also susceptible to nucleophilic attack, enabling further derivatization (e.g., hydrazone formation) for structure-activity relationship studies .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action against bacterial targets?

  • Enzyme inhibition assays : Test activity against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis. Use radiolabeled acetyl-CoA or malonyl-CoA to quantify enzyme inhibition .
  • Molecular docking : Model interactions between the thiadiazole ring and PPTase active sites (e.g., using AutoDock Vina). Validate predictions with site-directed mutagenesis .

Q. How can researchers address contradictions in bioactivity data across different bacterial strains?

Variations in bacterial membrane permeability or efflux pump efficiency may explain discrepancies. Conduct:

  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake.
  • Efflux pump inhibition : Co-administer with inhibitors like phenylalanine-arginine beta-naphthylamide (PAβN) to evaluate resistance mechanisms .

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation sites. The chlorobenzamide group may undergo slow hydrolysis, requiring stabilization via prodrug strategies .

Q. How can computational modeling predict the impact of substituent modifications on bioactivity?

  • QSAR models : Correlate substituent electronegativity (e.g., chlorine) with antibacterial IC₅₀ values.
  • DFT calculations : Evaluate electron density at the thiadiazole ring to predict nucleophilic reactivity. Substituents like trifluoromethyl groups (electron-withdrawing) may enhance target binding .

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzamide or oxidized thiadiazole derivatives).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition pathways .

Q. How can researchers investigate synergistic effects with existing antibiotics?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with beta-lactams or fluoroquinolones. Synergy (FIC ≤0.5) may arise from dual targeting of PPTases and cell wall synthesis enzymes .

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